Cas no 655256-67-0 (1-[2-(pyridin-2-yloxy)phenyl]methanamine)

1-[2-(Pyridin-2-yloxy)phenyl]methanamine is a versatile organic compound featuring a pyridyl ether linkage and a primary amine functional group. Its molecular structure, combining a pyridine ring with a benzylamine moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential as a building block for bioactive molecules due to its ability to participate in diverse chemical reactions, including nucleophilic substitutions and metal-catalyzed couplings. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in research and industrial applications. The presence of both nitrogen and oxygen heteroatoms further contributes to its reactivity, enabling the development of novel derivatives for targeted applications.
1-[2-(pyridin-2-yloxy)phenyl]methanamine structure
655256-67-0 structure
Product name:1-[2-(pyridin-2-yloxy)phenyl]methanamine
CAS No:655256-67-0
MF:C12H12N2O
MW:200.236482620239
MDL:MFCD03840017
CID:1022845
PubChem ID:3860981

1-[2-(pyridin-2-yloxy)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-(2-pyridinyloxy)- (9CI)
    • (2-pyridin-2-yloxyphenyl)methanamine
    • 1-[2-(pyridin-2-yloxy)phenyl]methanamine
    • AC1MYR37
    • AG-G-46722
    • BENZENEMETHANAMINE, 2-(2-PYRIDINYLOXY)-
    • CTK5C2835
    • SureCN8287033
    • EN300-150854
    • 655256-67-0
    • G50699
    • ZB1123
    • DB-088940
    • (2-(Pyridin-2-yloxy)phenyl)methanamine
    • starbld0018505
    • AKOS009157633
    • SB77792
    • [2-(PYRIDIN-2-YLOXY)PHENYL]METHANAMINE
    • SCHEMBL8287033
    • DTXSID10397493
    • MDL: MFCD03840017
    • Inchi: InChI=1S/C12H12N2O/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-8H,9,13H2
    • InChI Key: DMJWPOGKCPDYGZ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CN)OC2=CC=CC=N2

Computed Properties

  • Exact Mass: 200.09506
  • Monoisotopic Mass: 200.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • PSA: 48.14

1-[2-(pyridin-2-yloxy)phenyl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-150854-0.05g
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
0.05g
$480.0 2023-06-08
Enamine
EN300-150854-2.5g
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
2.5g
$1118.0 2023-06-08
Enamine
EN300-150854-50mg
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
50mg
$480.0 2023-09-27
Enamine
EN300-150854-250mg
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
250mg
$525.0 2023-09-27
Enamine
EN300-150854-2500mg
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
2500mg
$1118.0 2023-09-27
Enamine
EN300-150854-500mg
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
500mg
$548.0 2023-09-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1553708-10g
(2-(Pyridin-2-yloxy)phenyl)methanamine
655256-67-0 98%
10g
¥29399.00 2024-05-05
Enamine
EN300-150854-0.5g
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
0.5g
$548.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17540-1G
1-[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0 95%
1g
¥ 3,049.00 2023-03-20
Enamine
EN300-150854-0.25g
[2-(pyridin-2-yloxy)phenyl]methanamine
655256-67-0
0.25g
$525.0 2023-06-08

Additional information on 1-[2-(pyridin-2-yloxy)phenyl]methanamine

Introduction to 1-[2-(pyridin-2-yloxy)phenyl]methanamine (CAS No. 655256-67-0)

1-[2-(pyridin-2-yloxy)phenyl]methanamine, identified by the Chemical Abstracts Service Number (CAS No.) 655256-67-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in medicinal chemistry research. The structural features of this molecule, particularly the presence of a pyridine ring linked to a phenyl group through an ether oxygen and an amine functional group, contribute to its unique chemical and pharmacological properties.

The synthesis of 1-[2-(pyridin-2-yloxy)phenyl]methanamine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the pyridin-2-yloxy moiety into the phenyl ring is a critical step, often requiring precise control over reaction conditions to ensure high yield and purity. This process typically involves nucleophilic aromatic substitution or other advanced coupling techniques, which are well-documented in the literature for constructing biaryl systems.

In recent years, there has been growing interest in developing novel compounds that target specific biological pathways. The amine group in 1-[2-(pyridin-2-yloxy)phenyl]methanamine provides a versatile handle for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. This flexibility has made this compound a valuable scaffold for drug discovery efforts aimed at addressing various therapeutic challenges.

The pharmacological profile of 1-[2-(pyridin-2-yloxy)phenyl]methanamine has been explored in several preclinical studies. Researchers have been particularly interested in its potential as an intermediate in the development of kinase inhibitors, given the importance of tyrosine kinases in numerous disease pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against specific kinases, which could translate into therapeutic benefits for conditions such as cancer and inflammatory disorders.

The role of computational chemistry in the study of 1-[2-(pyridin-2-yloxy)phenyl]methanamine cannot be overstated. Advanced molecular modeling techniques have allowed researchers to predict the binding modes of this compound with biological targets with remarkable accuracy. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical development. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and increase the likelihood of success in identifying novel therapeutics.

The synthesis and characterization of 1-[2-(pyridin-2-yloxy)phenyl]methanamine also highlight the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop synthetic routes that minimize waste and reduce environmental impact, aligning with global initiatives to promote sustainable chemical practices. These advancements not only enhance the efficiency of drug production but also contribute to a more sustainable future for the pharmaceutical industry.

In conclusion, 1-[2-(pyridin-2-yloxy)phenyl]methanamine strong>(CAS No. < strong >655256-67-0) strong > is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure, combined with its versatility as a synthetic intermediate, makes it a valuable asset in the quest for new medicines. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of humanity's most pressing health challenges.

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